
Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene” is a complex mixture of four distinct chemical entities: Buta-1,3-diene, methyl 2-methylprop-2-enoate, prop-2-enenitrile, and styrene. Each of these compounds has unique properties and applications in various fields such as polymer chemistry, industrial manufacturing, and scientific research.
Preparation Methods
Buta-1,3-diene
Buta-1,3-diene is typically produced through the steam cracking of hydrocarbons, such as naphtha or ethane . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene.
Methyl 2-methylprop-2-enoate
. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone and hydrogen cyanide react to form acetone cyanohydrin, which is then converted to methyl methacrylate.
Prop-2-enenitrile
. This process yields acrylonitrile, water, and carbon dioxide.
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Forms polybutadiene, a synthetic rubber.
Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Converts to butenes or butanes in the presence of hydrogen and a catalyst.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes:
Polymerization: Forms polymethyl methacrylate (PMMA), used in plastics.
Transesterification: Reacts with alcohols to form different esters.
Prop-2-enenitrile
Prop-2-enenitrile undergoes:
Polymerization: Forms polyacrylonitrile, used in fibers.
Hydrolysis: Converts to acrylamide and acrylic acid.
Styrene
Styrene undergoes:
Polymerization: Forms polystyrene, used in packaging and insulation.
Copolymerization: Reacts with butadiene to form styrene-butadiene rubber (SBR).
Scientific Research Applications
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubbers and elastomers . It is also studied for its reactivity in Diels-Alder reactions, which are important in organic synthesis .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which has applications in medical devices, optical lenses, and coatings . It is also used in the synthesis of various methacrylate-based polymers .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics . It is also a precursor for the synthesis of acrylamide and other important chemicals .
Styrene
Styrene is used in the production of polystyrene, ABS (acrylonitrile butadiene styrene), and SBR . It is also studied for its role in the synthesis of various copolymers and its reactivity in radical polymerization .
Mechanism of Action
The mechanism of action for each compound varies:
Buta-1,3-diene: Undergoes polymerization through a free-radical mechanism, forming long chains of polybutadiene.
Methyl 2-methylprop-2-enoate: Polymerizes via a free-radical mechanism to form PMMA.
Prop-2-enenitrile: Polymerizes through a free-radical mechanism to form polyacrylonitrile.
Styrene: Undergoes free-radical polymerization to form polystyrene.
Comparison with Similar Compounds
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubbers . Buta-1,3-diene is unique due to its simpler structure and higher reactivity in Diels-Alder reactions .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate, which are also used in the production of methacrylate polymers . Methyl 2-methylprop-2-enoate is preferred for its higher reactivity and better polymer properties .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide, which are also used in the production of acrylic fibers and resins . Prop-2-enenitrile is favored for its higher yield and efficiency in industrial processes .
Styrene
Similar compounds include alpha-methylstyrene and divinylbenzene, which are used in the production of various copolymers . Styrene is unique due to its versatility and wide range of applications in polymer chemistry .
Properties
CAS No. |
9010-94-0 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
InChI Key |
BZDKYAZTCWRUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Related CAS |
9010-94-0 107592-06-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


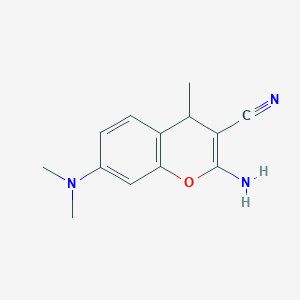
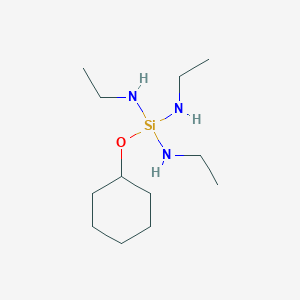
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
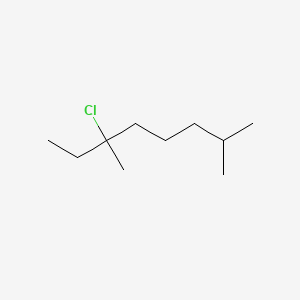
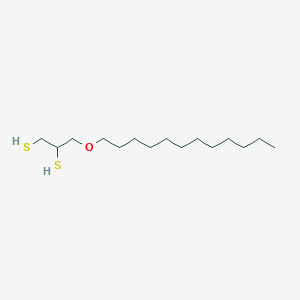
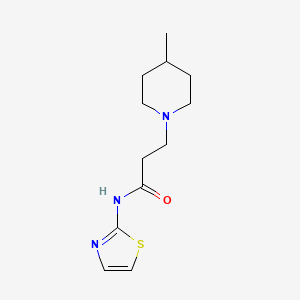
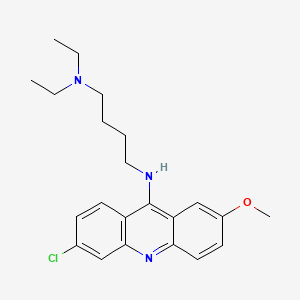

![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
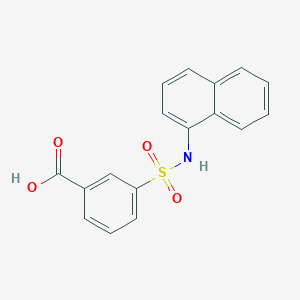
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
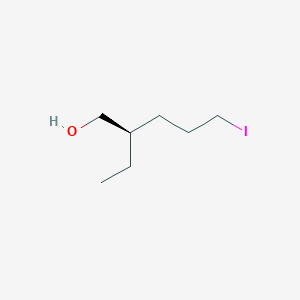
![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
